molecular formula C20H26N6O3 B2524009 1,3-dimethyl-7-(3-phenoxypropyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 876893-11-7

1,3-dimethyl-7-(3-phenoxypropyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2524009
CAS No.: 876893-11-7
M. Wt: 398.467
InChI Key: BGNKFGZCPGIRGV-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-(3-phenoxypropyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-(3-phenoxypropyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps may include:

  • Alkylation of a purine derivative to introduce the 1,3-dimethyl groups.
  • Attachment of the 3-phenoxypropyl group through a nucleophilic substitution reaction.
  • Introduction of the piperazin-1-yl group via a coupling reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-purity reagents and solvents.
  • Control of reaction temperature and pressure.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7-(3-phenoxypropyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-(3-phenoxypropyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Influence on signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.

    Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.

    Theobromine: 3,7-dimethylxanthine, found in chocolate.

Uniqueness

1,3-dimethyl-7-(3-phenoxypropyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the 3-phenoxypropyl and piperazin-1-yl groups, which may confer distinct biological activities and chemical properties compared to other purine derivatives.

Properties

IUPAC Name

1,3-dimethyl-7-(3-phenoxypropyl)-8-piperazin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O3/c1-23-17-16(18(27)24(2)20(23)28)26(19(22-17)25-12-9-21-10-13-25)11-6-14-29-15-7-4-3-5-8-15/h3-5,7-8,21H,6,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNKFGZCPGIRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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